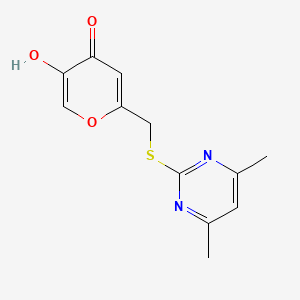

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-3-8(2)14-12(13-7)18-6-9-4-10(15)11(16)5-17-9/h3-5,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIIGWGRBUSMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses. Dysregulation of SIRT2 contributes to several human diseases, including cancer.

Mode of Action

This compound interacts with SIRT2, inhibiting its function. The compound has been found to be a potent inhibitor of SIRT2, with one derivative (referred to as 28e in the literature) showing an IC50 value of 42 nM.

Biochemical Pathways

The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune and inflammatory responses, its inhibition can impact these processes. The specific pathways affected would depend on the cellular context and the presence of other signaling molecules.

Result of Action

The inhibition of SIRT2 by this compound results in molecular and cellular effects. In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner.

Biochemical Analysis

Biochemical Properties

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in multiple biological processes such as cell cycle regulation, autophagy, immune responses, and inflammation. The compound interacts with SIRT2 by binding to its active site, thereby inhibiting its deacetylase activity. This interaction leads to increased acetylation of α-tubulin, which affects cellular functions and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human breast cancer cell lines (MCF-7), the compound has shown potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis. Additionally, it influences cell signaling pathways by modulating the acetylation status of key proteins, which in turn affects gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity and leading to increased acetylation of target proteins such as α-tubulin. This inhibition disrupts the normal function of SIRT2, resulting in altered gene expression and cellular responses. The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its efficacy and toxicity vary with different dosages. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

It is known that the compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The resulting metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization. Its distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SIRT2 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments or organelles, influencing its efficacy and specificity.

Biological Activity

The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of human sirtuin 2 (SIRT2). This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula: C12H12N2O3S

- Molecular Weight: 264.3 g/mol

- IUPAC Name: 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one

Target and Inhibition

The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 is involved in various cellular processes including cell cycle regulation, autophagy, and inflammatory responses. The compound inhibits SIRT2 activity, leading to:

- Increased acetylation of proteins such as α-tubulin.

- Modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Cellular Effects

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines (e.g., MCF-7), promoting apoptosis through increased acetylation of critical proteins involved in cell cycle regulation .

Antitumor Activity

Research indicates that derivatives of 4H-pyran compounds exhibit antitumor properties. The specific compound has shown potent inhibitory effects on human breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | ~20 | Inhibition of SIRT2 leading to apoptosis |

| HCT-116 | ~75.1 | CDK2 inhibition and apoptosis activation |

The inhibition of SIRT2 not only affects tumor growth but also influences apoptotic pathways, suggesting a dual mechanism of action for potential therapeutic applications .

Antibacterial and Antioxidant Properties

In addition to its antitumor effects, derivatives of the pyran scaffold have been evaluated for antibacterial activity against various Gram-positive bacteria. Compounds similar to this compound have demonstrated significant antibacterial activity with lower IC50 values than standard antibiotics like ampicillin .

Case Studies and Research Findings

-

Anticancer Studies:

- A study on the effects of 4H-pyran derivatives showed that compounds with similar structures inhibited the proliferation of colorectal cancer cells (HCT-116) through CDK2 inhibition and induction of apoptosis via caspase activation .

- The specific compound was shown to increase acetylation levels in cellular assays, confirming its role as a SIRT2 inhibitor.

- Antioxidant Activity:

- Molecular Docking Studies:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the pyrimidine ring is hypothesized to enhance interaction with biological targets involved in cancer proliferation pathways .

Sirtuin Inhibition

The compound has been investigated for its potential as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 is implicated in various cellular processes, including metabolism and cell cycle regulation. A study demonstrated that derivatives of this compound displayed potent inhibition against SIRT2, suggesting its potential use in treating diseases associated with SIRT2 dysregulation, such as neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thioether or hydroxypyranone portions can lead to variations in potency and selectivity against target enzymes or receptors. For example, altering substituents on the pyrimidine ring has been shown to influence the inhibition profile against SIRT2 .

Bioavailability and Pharmacokinetics

Studies focusing on the pharmacokinetic properties of this compound are essential for assessing its viability as a drug candidate. Parameters such as solubility, stability, and metabolic pathways need thorough investigation to ensure effective therapeutic application.

Case Study 1: Anticancer Screening

A recent study screened various derivatives of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one against several cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .

Case Study 2: SIRT2 Inhibition

Another pivotal study evaluated the inhibitory effects of this compound on SIRT2 using enzyme assays and molecular docking simulations. The findings revealed that specific structural features contributed to a favorable binding affinity to the SIRT2 active site, supporting its potential therapeutic role in managing related diseases .

Comparison with Similar Compounds

Table 1: Key SIRT2 Inhibitors and Their Properties

Key Observations:

- Structural Motifs: While 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one relies on a pyranone core, SirReal2 (34) and thienopyrimidinones (37) employ pyrimidine or thienopyrimidine scaffolds. The anilinobenzamides (38) and thiomyristoyl (41) derivatives diverge further, utilizing benzamide or fatty acid backbones .

- Binding Interactions: All compounds target SIRT2’s selectivity pocket, but the pyran-4-one derivative achieves stabilization via its thioether linkage and intramolecular H-bonding, whereas thiomyristoyl (41) employs covalent modification .

- Activity: The pyran-4-one derivative and SirReal2 exhibit comparable selectivity, but anilinobenzamides (38) and thiomyristoyl (41) show superior potency in cellular assays, likely due to enhanced binding or covalent mechanisms .

Broader Structural Analogues

- Isoxazolmethylthio/Thienylmethylthio Derivatives (): Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide share thioether linkages but lack the pyranone or pyrimidine cores. These are explored for cancer and viral infections but lack explicit SIRT2-targeting data .

Research Findings and Implications

- Crystallographic Validation: Studies using SHELX programs () confirmed the pyran-4-one derivative’s binding mode, enabling rational design of extended analogs to exploit SIRT2’s substrate-binding site .

- Therapeutic Potential: Though less potent than newer inhibitors, this compound’s selectivity profile supports its utility in probing SIRT2’s role in disease models. Its discontinuation in commercial supply () highlights challenges in translating research compounds to widely available tools.

Preparation Methods

Preparation of 4,6-Dimethylpyrimidin-2-yl Thiol Derivative

Synthesis of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine:

- React chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine with sodium hypochlorite in cold ammonia solution.

- Conditions: Temperature maintained at -3 to -4 °C, stirring for 1 hour at room temperature.

- Yield: 84% with melting point around 100 °C.

Formation of Thioether Linkage

The critical step involves linking the pyrimidine thiol derivative to the hydroxypyranone:

- The sulfur atom from the pyrimidine thiol attacks a suitable electrophilic center on the hydroxypyranone precursor, typically a chloromethyl or bromomethyl derivative.

- This substitution forms the thioether bond connecting the two heterocycles.

- The reaction is generally carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux or mild heating.

Alternative approaches include:

Representative Synthetic Protocol (Inferred from Literature)

Analytical and Purification Methods

- Purity monitoring: Thin-layer chromatography (TLC) and elemental analysis.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), melting point determination, and mass spectrometry.

- Purification: Recrystallization from ethanol or aqueous ethanol mixtures is commonly employed to isolate pure products.

Research Findings and Optimization Insights

- Ultrasound-assisted synthesis: Application of ultrasound in multicomponent reactions involving 4H-pyran derivatives significantly improves reaction rates and yields, allowing synthesis in aqueous media at room temperature within 2 hours, compared to 24 hours in conventional methods.

- Catalyst selection: Triethylamine (20 mol%) is an effective catalyst for promoting pyran formation and related substitution reactions in water, supporting greener chemistry approaches.

- Reaction medium: Pure water or water-ethanol mixtures are preferred solvents for environmental and operational benefits, improving solubility and reaction cleanliness.

- Yield variability: The yields of intermediates and final products depend on the nature of sulfinic acid derivatives and reaction conditions, ranging from moderate (22%) to high (up to 84%) for intermediate steps.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Sulfenamide formation | 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate + NaOCl + NH3 | 0 to -4 °C, stirring 1 h | 84 | High purity, mp ~100 °C |

| Thiosulfoester synthesis | Sulfenamide + sulfinic acid in EtOH/H2O | 20 °C, 1 h | 22–76 | Recrystallization purification |

| Thioether linkage formation | Thiosulfoester + hydroxypyranone + base (KOH or Et3N) | Reflux or room temp, EtOH/H2O, ultrasound optional | Moderate to high | Ultrasound enhances yield and reduces time |

Q & A

Q. Q1. What are the key synthetic routes for 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution reactions. A common precursor is chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one), which reacts with heterocyclic thiols like 4,6-dimethylpyrimidine-2-thiol. The reaction typically requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol group, enabling efficient substitution at the chloromethyl site. Heating at 100°C for 6–8 hours optimizes yield (60–75%) . Variations in solvent polarity or temperature may lead to side reactions, such as hydrolysis of the pyranone ring.

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm substitution patterns. For example, the methylene (–CH₂–) bridge between the pyrimidine and pyranone rings appears as a singlet near δ 4.2 ppm in ¹H NMR, while the pyranone carbonyl resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, particularly the conformation of the thioether linkage .

Advanced Research Questions

Q. Q3. How can computational methods predict the bioactivity of this compound, and what protein targets are most plausible?

Answer: In silico approaches include:

- Molecular Docking : Screening against kinase or oxidoreductase targets (e.g., EGFR, COX-2) using AutoDock Vina. The pyrimidine and pyranone moieties show affinity for ATP-binding pockets due to hydrogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME assess bioavailability. The compound’s logP (~1.5) and topological polar surface area (~90 Ų) suggest moderate permeability but poor blood-brain barrier penetration .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 65%) due to metabolic activation of the thioether group .

Q. Q4. What experimental design considerations address contradictions in bioactivity data across studies?

Answer: Contradictions often arise from:

- Sample Degradation : The hydroxy group in the pyranone ring is prone to oxidation. Stabilize samples via lyophilization and storage under inert gas .

- Assay Variability : Use orthogonal assays (e.g., MTT for cytotoxicity + flow cytometry for apoptosis) to confirm activity. For example, IC₅₀ discrepancies in antitumor assays may reflect differences in cell line redox environments .

- Positive Controls : Include kojic acid (a structural analog) to benchmark antioxidant or tyrosinase-inhibition activity .

Q. Q5. How can the synthesis be optimized to reduce byproducts like disulfide dimers?

Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4,6-dimethylpyrimidine-2-thiol to chlorokojic acid to minimize unreacted thiol, which can dimerize under oxidative conditions .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent disulfide formation.

- Purification : Employ gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) to separate dimers (Rf ~0.3) from the monomeric product (Rf ~0.5) .

Q. Q6. What strategies validate the compound’s mechanism of action in cellular models?

Answer:

- Gene Knockdown : siRNA silencing of putative targets (e.g., Nrf2 for antioxidant studies) confirms pathway specificity.

- Metabolomics : LC-MS-based profiling identifies downstream metabolites (e.g., glutathione adducts) linked to redox modulation .

- Fluorescence Tagging : Conjugate the compound with BODIPY to track cellular uptake via confocal microscopy .

Methodological Challenges

Q. Q7. How do solvent effects influence the compound’s stability during kinetic studies?

Answer:

- Aqueous Buffers : Rapid degradation occurs at pH >7 due to pyranone ring opening. Use citrate buffer (pH 5.0) for short-term stability .

- Organic Solvents : DMSO stabilizes the compound for stock solutions but may induce crystallization at 4°C. Pre-warm to 25°C before use .

Q. Q8. What structural analogs are most informative for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Replace the pyrimidine with triazine to assess heterocycle specificity.

- Substituent Variations : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyrimidine 4-position to enhance electrophilicity and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.